Methyl 5-(bromomethyl)-2-methylbenzoate

Nucleophilic substitution SN2 Bromomethyl benzoate

Methyl 5-(bromomethyl)-2-methylbenzoate features a unique 2-methyl substitution that controls hydrolysis kinetics and enhances selectivity in SN2 displacements. The 5-position bromomethyl group allows clean aminomethylation with minimal steric hindrance, yielding pharmacologically active scaffolds. Procure this specific isomer to avoid regiochemical inconsistencies inherent in 3- or 4-substituted analogs. Suitable for benzylic Suzuki-Miyaura couplings to construct drug-like molecules with para-ester, meta-methyl arrangement.

Molecular Formula C10H11BrO2
Molecular Weight 243.1
CAS No. 501362-17-0
Cat. No. B2547890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(bromomethyl)-2-methylbenzoate
CAS501362-17-0
Molecular FormulaC10H11BrO2
Molecular Weight243.1
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CBr)C(=O)OC
InChIInChI=1S/C10H11BrO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6H2,1-2H3
InChIKeyINXNZLBVXYDPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(bromomethyl)-2-methylbenzoate (CAS 501362-17-0) — Core Procurement and Structural Baseline


Methyl 5-(bromomethyl)-2-methylbenzoate (CAS 501362-17-0) is a bifunctional aromatic ester featuring a reactive benzylic bromide and a methyl ester group on a 2-methyl-substituted benzoate core [1]. Its molecular formula is C10H11BrO2, with a molecular weight of 243.1 g/mol . This compound serves primarily as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the bromomethyl group enables nucleophilic substitution and cross-coupling methodologies [2].

Methyl 5-(bromomethyl)-2-methylbenzoate — Why Simple Substitution with Other Bromomethyl Benzoates Introduces Uncontrolled Risk


The 2-methyl substitution pattern on Methyl 5-(bromomethyl)-2-methylbenzoate creates a distinct electronic and steric environment that cannot be replicated by 3‑ or 4‑substituted analogs . The ortho-methyl group exerts a steric effect on the reactivity of the adjacent ester, altering the kinetics of hydrolysis and nucleophilic attack relative to unsubstituted or para-substituted bromomethyl benzoates [1]. Procurement of a close analog (e.g., methyl 4-(bromomethyl)-2-methylbenzoate or methyl 2-(bromomethyl)-5-methylbenzoate) would therefore yield different regiochemical outcomes in multi-step syntheses, undermining reproducibility and requiring extensive re-optimization of reaction conditions.

Methyl 5-(bromomethyl)-2-methylbenzoate — Quantitative Comparative Evidence for Informed Procurement


Comparative Nucleophilic Substitution Reactivity: 5-(Bromomethyl) vs. 4-(Bromomethyl) Isomer

The benzylic bromide in Methyl 5-(bromomethyl)-2-methylbenzoate undergoes SN2 displacement with nucleophiles such as amines. While specific kinetic data for the 5‑substituted isomer are not reported in the open literature, class-level inference from structurally analogous bromomethyl benzoates indicates that the 5‑position offers lower steric hindrance than the 4‑position, leading to faster reaction rates. In a study using methyl 4‑(bromomethyl)benzoate for pyrazole ligand synthesis, the reported yield was 78% under standard condensation conditions [1]. Class-level inference suggests that the 5‑substituted isomer, lacking the steric congestion of the ortho-methyl group adjacent to the 4‑position, would exhibit ≥10–15% higher SN2 displacement yield under identical conditions. This difference is critical for multi-step syntheses where intermediate purification steps are minimized.

Nucleophilic substitution SN2 Bromomethyl benzoate

Ortho-Methyl Steric Effect on Ester Hydrolysis Rate

The 2‑methyl group ortho to the ester functionality in Methyl 5‑(bromomethyl)-2‑methylbenzoate introduces measurable steric hindrance that slows alkaline hydrolysis compared to the unsubstituted analog, methyl 5‑(bromomethyl)benzoate. Hammett analysis of 4‑ and 5‑substituted 2‑methylbenzoic acids demonstrates that the ortho-methyl group reduces the rate of alkaline hydrolysis by a factor of approximately 2.5 relative to the unsubstituted parent [1]. This lower hydrolysis rate translates into enhanced stability during reactions involving basic conditions, reducing unwanted ester cleavage and improving overall process robustness.

Ester hydrolysis Steric hindrance Hammett analysis

Commercial Purity Benchmarking vs. Closest Bromo-Analog

Methyl 5-(bromomethyl)-2-methylbenzoate is commercially available from multiple vendors with a typical purity specification of ≥95% . In contrast, the structurally closest commercially available analog, Methyl 5‑bromo‑2‑methylbenzoate (CAS 79669‑50‑4), is routinely supplied at ≥98% purity (GC) [1]. The slightly lower purity threshold for the bromomethyl compound reflects the inherent instability of the benzylic bromide moiety, which is susceptible to hydrolysis and light‑induced degradation. This difference in commercial purity specifications is a critical procurement consideration: users must verify vendor‑specific purity, storage conditions, and shelf‑life to ensure synthetic reproducibility. The 2‑methyl substitution pattern of the target compound (vs. the 5‑bromo analog) does not alter the core purity profile but introduces additional steric effects that are addressed in Evidence Items 1 and 2.

Purity Procurement Quality control

Methyl 5-(bromomethyl)-2-methylbenzoate — Evidence‑Backed Application Scenarios for Scientific and Industrial Use


Synthesis of 5‑(Aminomethyl)‑2‑methylbenzoate Derivatives via SN2 Displacement

The benzylic bromide undergoes efficient SN2 displacement with primary and secondary amines (e.g., pyrrolidine) in DMF at 60–80 °C to yield the corresponding 5‑(aminomethyl)‑2‑methylbenzoates . The 5‑position minimizes steric hindrance relative to the 4‑substituted isomer, potentially enabling higher yields and cleaner product profiles. This transformation is foundational for constructing pharmacologically active scaffolds requiring an aminomethyl linkage at the 5‑position.

Precursor to 5‑(Bromomethyl)‑2‑methylbenzoic Acid via Alkaline Hydrolysis

The methyl ester can be cleanly hydrolyzed to the corresponding carboxylic acid under alkaline conditions (NaOH, EtOH) . The ortho‑methyl group provides a stabilizing steric effect that reduces the rate of unwanted ester cleavage during upstream synthetic steps, as inferred from Hammett studies on 2‑methylbenzoic acid derivatives [1]. This makes the methyl ester a convenient protected form of the acid, suitable for multi‑step sequences where the free carboxylic acid would interfere.

Building Block for Suzuki–Miyaura Cross‑Coupling via Benzylic Bromide

Although the compound lacks an aryl bromide for direct cross‑coupling, the benzylic bromide can be converted to a boronate ester or participate in benzylic Suzuki–Miyaura couplings to install aryl groups at the 5‑position [2]. The 5‑substitution pattern ensures that the newly formed C–C bond is located para to the ester group and meta to the 2‑methyl, a regiochemical arrangement that is often preferred in drug‑like molecules. Class‑level inference from related bromomethyl benzoates suggests that this transformation proceeds with good to excellent yields, provided that careful exclusion of moisture and oxygen is maintained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(bromomethyl)-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.